molecular formula C11H8ClNO2 B184874 5-(4-Chlorophenyl)furan-2-carboxamide CAS No. 57753-81-8

5-(4-Chlorophenyl)furan-2-carboxamide

Cat. No.: B184874
CAS No.: 57753-81-8
M. Wt: 221.64 g/mol
InChI Key: XTPWJBLYVBMEQX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and a carboxamide moiety at the 2-position. Notably, it serves as a replacement for the 4-aminophenol residue in amodiaquine derivatives, addressing pan-assay interference (PAINS) liabilities while improving potency and selectivity .

The compound (CAS: 944261-79-4, molecular formula: C₁₉H₁₆ClNO₄, molecular weight: 357.79 g/mol) is also known as A-803467, a sodium channel inhibitor studied for pain management . Its synthesis typically involves Suzuki-Miyaura coupling, as demonstrated by the reaction of 5-bromofuran-2-carboxamide with 4-chlorophenylboronic acid in the presence of palladium catalysts, yielding the product in 79% efficiency . Spectral data, including ¹H NMR, confirm its structural integrity .

Properties

CAS No.

57753-81-8

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

XTPWJBLYVBMEQX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(4-chlorophenyl)furan-2-carboxamide are influenced by its core structure. Below is a comparison with key analogs, highlighting structural variations and their biological implications.

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name Structural Variation Molecular Weight (g/mol) Key Biological Findings Reference
This compound Furan core, 4-Cl-phenyl, carboxamide 357.79 Nurr1 agonist (EC₅₀: ~0.5 µM); sodium channel inhibitor
5-(4-Chlorophenyl)thiophene-2-carboxamide Thiophene replaces furan 237.71 Unspecified activity; likely altered pharmacokinetics due to sulfur atom
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid Benzofuran core, carboxylic acid 272.69 Potential enhanced rigidity and binding affinity
N-(3,5-Dimethoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide 3,5-Dimethoxyphenyl amide substituent 357.79 Improved solubility; A-803467 inhibitor with enhanced target engagement
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide Sulfinylmethyl and methoxybenzyl groups 434.92 Modified lipophilicity; potential CNS penetration
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid Dioxolane ring at C2, carboxylic acid 294.69 Enhanced metabolic stability via dioxolane protection

Key Observations

Heterocycle Replacement: Replacing the furan with thiophene (e.g., 5-(4-chlorophenyl)thiophene-2-carboxamide) introduces a sulfur atom, which may alter electronic properties and metabolic stability .

Substituent Modifications :

  • The 3,5-dimethoxyphenyl group in A-803467 improves solubility and hydrogen-bonding capacity, critical for sodium channel inhibition .
  • Sulfinylmethyl and methoxybenzyl groups (e.g., Compound E535-6171) increase lipophilicity, aiding blood-brain barrier penetration for CNS targets .

Scaffold Hybridization :

  • Fusion with imidazo[1,2-a]pyridine (e.g., derivative 26 ) improved Nurr1 agonist potency but reduced ligand efficiency, underscoring a trade-off between bulk and activity .

Carboxamide vs. Carboxylic Acid :

  • Carboxamide derivatives generally exhibit better cell permeability than carboxylic acids (e.g., benzofuran-2-carboxylic acid), though the latter may offer stronger ionic interactions .

Structure-Activity Relationship (SAR) Insights

  • The 4-chlorophenyl group is critical for hydrophobic interactions with target proteins, as seen in Nurr1 agonism .
  • Methoxy groups on the amide nitrogen (e.g., A-803467) enhance water solubility without compromising binding .
  • Ring substituents (e.g., dioxolane in ) protect reactive sites, improving metabolic stability .

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